molecular formula C14H21ClN2O2 B8782488 benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride

benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride

Cat. No.: B8782488
M. Wt: 284.78 g/mol
InChI Key: MACXIWCHAVQVRI-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride: . This compound is commonly used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H/t13-;/m1./s1

InChI Key

MACXIWCHAVQVRI-BTQNPOSSSA-N

Isomeric SMILES

C1C[C@H](CNC1)CNC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride typically involves the reaction of benzyl chloroformate with ®-3-aminomethylpiperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a ligand that binds to receptors or enzymes , modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride can be compared with other similar compounds, such as:

  • R-3-(AMINOMETHYL)-1-N-CBZ-PIPERIDINE-HCl
  • Benzyl [®-piperidin-3-yl]methylcarbamate hydrochloride

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.